5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with dimethylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dimethylamino and fluorophenyl groups enhances its ability to interact with hydrophobic and polar regions of target molecules, facilitating its binding and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile
- 5-(Dimethylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 5-(Dimethylamino)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-(Dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which significantly influences its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
5-(dimethylamino)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-16(2)12-10(7-14)15-11(17-12)8-5-3-4-6-9(8)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRWMZDZLNGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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